Methoxyacetaldehyde
Overview
Description
Mechanism of Action
Methoxyacetaldehyde, also known as 2-Methoxyacetaldehyde, is a chemical compound with the molecular formula C3H6O2 . Its mechanism of action involves several steps and is influenced by various factors. Here is a detailed overview:
Mode of Action
This compound is an intermediate metabolite of 2-Methoxyethanol . It is speculated that the main pathway of 2-Methoxyethanol metabolism is the oxidation to this compound by alcohol dehydrogenase (ADH), and the successive oxidation of this compound to 2-Methoxyacetic acid (MAA) by aldehyde dehydrogenase (ALDH) .
Biochemical Pathways
This compound is involved in the metabolic pathway of 2-Methoxyethanol. The metabolism of 2-Methoxyethanol to this compound, and then to MAA, is a key process. This pathway involves the enzymes alcohol dehydrogenase and aldehyde dehydrogenase .
Result of Action
This compound has been shown to be immunosuppressive in rats following oral dosing . It is also known to induce chromosome aberrations in Chinese hamster ovary cells . These effects indicate that this compound can have significant impacts at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of alcohol dehydrogenase and aldehyde dehydrogenase enzymes, which are involved in its metabolism, can affect its action . Additionally, factors such as pH, temperature, and the presence of other substances can potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
Methoxyacetaldehyde is metabolized in the body through a series of biochemical reactions. The primary enzymes involved in its metabolism are alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) . These enzymes interact with this compound, catalyzing its conversion into other compounds. The nature of these interactions is primarily enzymatic, with this compound serving as a substrate for these enzymes.
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It has been shown to have immunosuppressive effects in rats This suggests that this compound may influence cell function by modulating immune responses
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interactions with various biomolecules. For instance, it binds to enzymes like ADH and ALDH, influencing their activity . This can lead to changes in gene expression and other cellular processes. The precise molecular mechanisms of this compound’s action remain an active area of research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, studies have shown that the number of HDA6 speckles, which are associated with this compound, increased during drought stress . This suggests that this compound may have long-term effects on cellular function.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized to 2-methoxyacetic acid (MAA) via the intermediate metabolite this compound (MAAD) . This process involves enzymes like ADH and ALDH, and may also affect metabolic flux or metabolite levels.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its function. One study suggests that the activity of this compound was distributed in mitochondrial fractions . This indicates that this compound may be directed to specific compartments or organelles within the cell, potentially influencing its activity or function.
Preparation Methods
Methoxyacetaldehyde can be synthesized through several methods. One common synthetic route involves the reaction of this compound with a lower alkyl alcohol under acetal reaction conditions in the presence of a chloroform azeotroping agent . Another method involves the acetalization of aldehydes or ketones with triethyl orthoformate using titanium dioxide/sulfate in refluxing ethanol . These methods yield this compound dialkylacetals in high yields.
Chemical Reactions Analysis
Methoxyacetaldehyde undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form methoxyacetic acid.
Reduction: It can be reduced to form methoxyethanol.
Substitution: this compound can undergo nucleophilic substitution reactions to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .
Scientific Research Applications
Methoxyacetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: this compound is studied for its potential antimicrobial properties.
Industry: It is used as a preservative and polymer modifier in industrial applications.
Comparison with Similar Compounds
Methoxyacetaldehyde is similar to other aldehyde derivatives such as butyraldehyde and acetaldehyde. it is unique due to its methoxy functional group, which imparts different chemical properties and reactivity. Similar compounds include:
Butyraldehyde: A simple aldehyde with a similar structure but lacks the methoxy group.
Acetaldehyde: Another simple aldehyde without the methoxy group.
Methoxyethanol: A reduction product of this compound with similar chemical properties
This compound’s unique properties make it a valuable compound in various chemical and industrial applications.
Properties
IUPAC Name |
2-methoxyacetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-5-3-2-4/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEFYOVWKJXNCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90145651 | |
Record name | 2-Methoxyacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10312-83-1 | |
Record name | Methoxyacetaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10312-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxyacetaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010312831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methoxyacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90145651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoxyacetaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.617 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHOXYACETALDEHYDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G4O7K64WA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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